Cetrorelix trifluoroacetate
Overview
Description
Cetrorelix trifluoroacetate, also known as Cetrorelix, is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH). It is used to prevent luteinizing hormone surges in women undergoing assisted reproduction therapy . Cetrorelix is a man-made hormone that blocks the effects of GnRH, which controls another hormone called luteinizing hormone (LH). LH is the hormone that starts ovulation during the menstrual cycle .
Synthesis Analysis
The synthesis of Cetrorelix acetate has been reported in patents and non-patent literature .Molecular Structure Analysis
Cetrorelix has a complex molecular structure with a chemical formula of C70H92ClN17O14 . The average weight of the molecule is 1431.038 .Chemical Reactions Analysis
Cetrorelix undergoes major degradation pathways including deamidation, disulfide bond cleavage, ether cleavage, peptide bond hydrolysis, and oxidation . These reactions can be studied using a two-minute reaction/analysis workflow .Physical And Chemical Properties Analysis
Cetrorelix is a small molecule with a chemical formula of C70H92ClN17O14 . The average weight of the molecule is 1431.038 .Scientific Research Applications
Pharmacokinetic Analysis and Assay Development
- Development of LC-MS Quantitation Method : A liquid chromatography-mass spectrometry (LC-MS) quantitation method for cetrorelix was developed, proving essential for pharmacokinetic studies in human plasma and urine (Niwa, Enomoto, & Yamashita, 1999).
- Reversed-Phase HPLC Method for Cetrorelix Assay : A high-performance liquid chromatography (HPLC) method was validated for assaying cetrorelix in bulk and pharmaceutical forms, aiding in quality control and dosage formulation (Hooshfar et al., 2014).
Neurological and Cognitive Effects
- Effects on Brain Function in Mice : Studies on mice revealed that cetrorelix influences brain function, including effects on memory consolidation, anxiety, depression, and behavior, suggesting potential therapeutic applications in neurological disorders (Telegdy et al., 2009).
Oncological Research
- Inhibition of Myeloma Cell Growth : Cetrorelix displayed efficacy in inhibiting growth and inducing apoptosis in myeloma cells, including in animal models, offering insights for potential cancer treatments (Wen et al., 2010).
- Application in Ovarian Cancer Treatment : Cetrorelix showed anticancer activity in patients with platinum-resistant ovarian cancer, suggesting its potential in targeted cancer therapies (Verschraegen et al., 2003).
Fertility and Reproductive Health
- In-vitro Fertilization Protocols : Research has explored the use of cetrorelix in IVF protocols, particularly in patients with difficult responses to conventional treatments, indicating its role in reproductive medicine (Craft et al., 1999).
- Ovarian Stimulation Outcomes : Comparative studies between cetrorelix and other LHRH agonists in ovarian stimulation have provided valuable data for optimizing IVF/ICSI cycles (Albano et al., 2000).
Other Applications
- Protective Effects in Chemotherapy-Induced Toxicity : Cetrorelix demonstrated potential in protecting ovarian tissue from the side effects of chemotherapy drugs like Cyclophosphamide (Mohammadnejad et al., 2015).
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.C2HF3O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;3-2(4,5)1(6)7/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);(H,6,7)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPSZAPHZMUGOX-ANRVCLKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H93ClF3N17O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156438 | |
Record name | Cetrorelix trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1545.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetrorelix trifluoroacetate | |
CAS RN |
130289-71-3 | |
Record name | Cetrorelix trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130289713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetrorelix trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETRORELIX TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26089221C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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